5-Bromo-8-naphtholactam
Overview
Description
5-Bromo-8-naphtholactam is a chemical compound that belongs to the class of benzoindoles.
Preparation Methods
The synthesis of 5-Bromo-8-naphtholactam typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with brominating agents can yield the desired compound . Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
5-Bromo-8-naphtholactam undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-naphtholactam involves its interaction with BET proteins. These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BET proteins, the compound can modulate the expression of genes involved in cancer and inflammation pathways . This inhibition disrupts the interaction between BET proteins and chromatin, leading to altered transcriptional activity .
Comparison with Similar Compounds
5-Bromo-8-naphtholactam can be compared with other BET inhibitors such as pyrrolo[4,3,2-de]quinolin-2(1h)-ones. While both classes of compounds target BET proteins, this compound exhibits unique structural features that contribute to its selectivity and potency . Similar compounds include:
- Pyrrolo[4,3,2-de]quinolin-2(1h)-ones
- Other benzoindole derivatives
These comparisons highlight the distinct advantages of this compound in terms of its selectivity and efficacy in modulating BET protein activity .
Biological Activity
5-Bromo-8-naphtholactam, a compound within the naphtholactam family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula and features a bromine atom at the 5-position of the naphthalene ring. The synthesis of this compound typically involves electrophilic aromatic substitution methods, particularly bromination followed by lactam formation through condensation reactions. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting yields as high as 73% for related naphtholactams .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against Pseudomonas aeruginosa , a significant pathogen known for its resistance to multiple antibiotics. In a study evaluating a series of naphtholactams, compounds including this compound exhibited modest inhibitory effects on bacterial growth at concentrations around 300 µg/mL. However, challenges related to solubility were noted, which may limit their practical applications .
Neurotransmitter Receptor Interaction
Another area of interest is the interaction of this compound with serotonin receptors, particularly the 5-HT7 receptor . Research has focused on optimizing pharmacophore models for antagonism at this receptor site. The structural features of naphtholactams, such as hydrogen-bonding capabilities and hydrophobic regions, are crucial for binding affinity. Studies suggest that derivatives of naphtholactams demonstrate enhanced potency at 5-HT7 receptor sites compared to other analogs .
Study on Antibacterial Efficacy
A systematic evaluation conducted by Amistadi-Revol et al. synthesized a library of naphtholactams and tested their efficacy against Pseudomonas aeruginosa . The results indicated that while some compounds displayed antibacterial properties, the overall activity was limited by their solubility in biological media .
Pharmacophore Modeling for 5-HT7R Antagonism
In another significant study, researchers optimized a pharmacophore model for 5-HT7R antagonism using computational methods. This model incorporated various structural features essential for binding and was validated through biological evaluation of new derivatives. The findings underscored the importance of structural modifications in enhancing receptor interaction and binding affinity .
Data Tables
Compound Name | Structure | Activity Against Pseudomonas aeruginosa | Binding Affinity (pKi) |
---|---|---|---|
This compound | Structure | Moderate inhibition at 300 µg/mL | Not specified |
Naphtholactam Derivative A | Structure A | High inhibition at 100 µg/mL | pKi = 7.2 |
Naphtholactam Derivative B | Structure B | Low inhibition | pKi = 6.4 |
Properties
IUPAC Name |
6-bromo-1H-benzo[cd]indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNRAAVXFSTMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306358 | |
Record name | 6-Bromobenz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24856-00-6 | |
Record name | 6-Bromobenz[cd]indol-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24856-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-8-naphtholactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024856006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromobenz[cd]indol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-naphtholactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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